9-Bromo-[1,2,4]triazolo[4,3-a]quinoline
Description
Significance of Polycyclic Nitrogen Heterocycles in Contemporary Chemical Research
Polycyclic nitrogen heterocycles are a cornerstone of modern chemical research, primarily due to their prevalence in biologically active compounds and functional materials. openmedicinalchemistryjournal.comnih.govmdpi.com These molecules, characterized by fused ring systems containing at least one nitrogen atom, are abundant in nature, forming the core structure of many alkaloids, vitamins, and hormones. nih.govrsc.org Their structural complexity and the presence of nitrogen atoms allow for a wide range of chemical interactions, making them ideal scaffolds for drug design. openmedicinalchemistryjournal.comnih.gov In fact, an analysis of FDA-approved pharmaceuticals revealed that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govrsc.org A more recent study covering 2013 to 2023 found this number has increased to 82%, highlighting their growing importance. acs.org
The significance of these compounds stems from their ability to interact with biological targets, such as enzymes and receptors, often through hydrogen bonding facilitated by the nitrogen atoms. nih.gov This has led to their application in a vast array of therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnih.gov The rigid, three-dimensional structures of fused heterocyclic systems provide a well-defined orientation of functional groups, enabling precise molecular recognition and potent biological activity. Consequently, the synthesis and functionalization of novel polycyclic nitrogen heterocycles remain a vibrant and highly competitive area of research in medicinal and industrial chemistry. openmedicinalchemistryjournal.comnih.gov
Overview ofopenmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline Derivatives: Structural Features and Research Relevance
The openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline framework is a fused polycyclic system created by the annulation of a 1,2,4-triazole ring to a quinoline (B57606) moiety. The core structure consists of a benzene (B151609) ring fused to a pyridine ring (forming quinoline), which is then fused with a triazole ring. The parent compound has the chemical formula C₁₀H₇N₃. nist.gov
Derivatives of this framework are subjects of research interest due to the combined pharmacological profiles of both the quinoline and triazole components. Quinoline itself is a privileged scaffold in medicinal chemistry, found in numerous drugs with activities ranging from antimalarial to anticancer. nih.govmdpi.com Similarly, the 1,2,4-triazole ring is a bioisostere for other functional groups and is a component of many established therapeutic agents.
Research into openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline derivatives has explored their potential pharmacological applications. Studies have described the synthesis of various derivatives and their subsequent evaluation for biological activities. For instance, certain compounds from this class have demonstrated analgesic and anti-inflammatory properties in preclinical models. nih.gov The closely related openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoxaline scaffold has been investigated for a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and immunomodulatory effects, suggesting a similar potential for the quinoline-based analogues. mdpi.com The fusion of these two heterocyclic systems creates a unique chemical entity whose biological activity can be fine-tuned by introducing different substituents onto the ring system.
Specific Focus on 9-Bromo-openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline within the Broader Chemical Landscape
Within the family of openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline derivatives, 9-Bromo- openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline is a specific halogenated variant. The introduction of a bromine atom at the 9-position of the quinoline ring system significantly alters the molecule's electronic properties and provides a reactive handle for further chemical modifications.
Bromo-substituted quinolines are valuable intermediates in synthetic organic chemistry. google.com The bromine atom can be readily replaced or used as a coupling partner in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the synthesis of more complex molecules with diverse functionalities, making 9-Bromo- openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline a potentially important building block for creating libraries of novel compounds for biological screening. While extensive research dedicated solely to the biological activities of this specific compound is not widely documented in the available literature, its chemical properties make it a compound of interest for synthetic chemists.
Below is a table summarizing the key chemical properties of 9-Bromo- openmedicinalchemistryjournal.comnih.govrsc.orgtriazolo[4,3-a]quinoline.
| Property | Value |
| CAS Number | 1890124-93-2 |
| Molecular Formula | C₁₀H₆BrN₃ |
| Molecular Weight | 248.08 g/mol |
| Density (Predicted) | 1.76±0.1 g/cm³ |
Data sourced from ChemicalBook. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6BrN3 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
9-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-2-7-4-5-9-13-12-6-14(9)10(7)8/h1-6H |
InChI Key |
GXOGKAKYPHTTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N3C=NN=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Bromo 1 2 3 Triazolo 4,3 a Quinoline and Its Analogues
Strategies for the Construction of theCurrent time information in Pasuruan, ID.researchgate.netresearchgate.netTriazolo[4,3-a]quinoline Core
The assembly of the Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline skeleton can be achieved through several strategic approaches, primarily involving the formation of the triazole ring onto a pre-existing quinoline (B57606) framework.
Cyclization Reactions from Substituted Quinolines
The construction of the triazole ring can be initiated from appropriately substituted quinoline precursors. A common strategy involves the use of quinolines bearing reactive functionalities at the 2-position that can undergo cyclization to form the fused triazole system. For instance, derivatives of quinoline-2(1H)-one can serve as precursors. A new series of substituted 1,2,4-triazolo[4,3-a]quinoline derivatives have been designed and synthesized from 3-substituted-phenyl-N-phenyl-acrylamide as the starting material, which initially forms 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines. researchgate.net
Another approach utilizes 2-chloroquinoline-3-carbaldehydes as versatile starting materials. The 2-chloro group can be displaced by a nucleophile, such as hydrazine (B178648), to form a hydrazinylquinoline intermediate, which can then undergo cyclization. The aldehyde functionality at the 3-position can be converted into various groups to facilitate the ring-closure step. mdpi.com
Ring-Closure Approaches Involving Hydrazinylquinoline Precursors
A prevalent and efficient method for the synthesis of the Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline core involves the cyclization of 2-hydrazinylquinoline. This precursor contains the necessary nitrogen nucleophiles to form the triazole ring. The cyclization is typically achieved by reacting 2-hydrazinylquinoline with a one-carbon synthon, such as orthoesters or carboxylic acids.
For example, the reaction of 2-hydrazinylquinolines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid can lead to the formation of the Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline ring system. fao.org This method offers a pathway to introduce substituents at the 1-position of the triazole ring.
A similar strategy has been successfully employed for the synthesis of the analogous Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline system, where 2-hydrazinylquinoxaline is reacted with various orthoesters to yield the corresponding fused triazole. organic-chemistry.org This suggests that a similar approach would be effective for the quinoline series. The general reaction scheme involves the initial condensation of the hydrazinyl group with the one-carbon electrophile, followed by an intramolecular cyclization and dehydration to afford the aromatic triazole ring.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2-Hydrazinylquinoxaline | Triethyl orthoformate | Current time information in Pasuruan, ID.researchgate.netresearchgate.netTriazolo[4,3-a]quinoxaline | Not Specified | organic-chemistry.org |
| 2-Hydrazinylquinoxaline | Triethyl orthoacetate | 1-Methyl- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoxaline | Not Specified | organic-chemistry.org |
| 2-Hydrazinylquinoline | Ethyl 2-nitropropanoate | 1,5-Dimethyl- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline | Not Specified | fao.org |
One-Pot Multicomponent Syntheses for Triazoloquinoline Scaffolds
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like triazoloquinolines. These reactions allow for the construction of the target molecule in a single synthetic operation from three or more starting materials, avoiding the isolation of intermediates.
While a specific one-pot synthesis for 9-Bromo- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline is not prominently described, analogous systems have been successfully synthesized using this approach. For instance, a one-pot, three-component reaction of an aldehyde, methyl 2-cyanoacetate, and enaminones has been developed for the regioselective synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives. researchgate.net Similarly, a mild and efficient one-pot synthesis of substituted Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and various aromatic aldehydes has been reported, demonstrating the feasibility of this strategy for related fused systems. nih.gov
A plausible one-pot strategy for Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinolines could involve the in situ formation of a 2-hydrazinylquinoline derivative followed by its immediate cyclization.
Regioselective Bromination Techniques for 9-Bromo-Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline
The introduction of a bromine atom at the 9-position of the Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline core requires careful consideration of the reaction conditions to ensure regioselectivity. The 9-position corresponds to the 8-position of the parent quinoline ring.
Direct Halogenation Protocols
Direct electrophilic bromination of the pre-formed Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline scaffold is a potential route to the 9-bromo derivative. The success of this approach depends on the relative reactivity of the different positions on the quinoline and triazole rings towards electrophilic attack. The electron-donating or -withdrawing nature of substituents on the rings will influence the regioselectivity of the bromination.
Studies on the bromination of 8-substituted quinolines have shown that the position of bromination is highly dependent on the nature of the substituent at the 8-position and the reaction conditions. For example, the bromination of 8-methoxyquinoline (B1362559) with bromine in chloroform (B151607) yields 5-bromo-8-methoxyquinoline (B186703) as the sole product. This suggests that direct bromination of an 8-substituted quinoline precursor might be a viable strategy before the formation of the triazole ring.
In a related context, the synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-c]quinazolines has been achieved through oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid. This indicates that bromine can be used as a cyclizing and brominating agent in a single step.
| Substrate | Brominating Agent | Product | Reference |
| 8-Methoxyquinoline | Br₂ in CHCl₃ | 5-Bromo-8-methoxyquinoline | |
| 4-Hydrazinyl-2-(p-tolyl)quinazoline | Br₂ in AcOH | 5-(p-Tolyl)- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-c]quinazoline | Not a direct bromination of the ring |
Precursor-Based Bromine Introduction
An alternative and often more regioselective strategy involves the synthesis of a quinoline precursor that already contains a bromine atom at the desired position (the 8-position of the quinoline ring, which becomes the 9-position of the final product). This bromo-substituted quinoline can then be converted into the final Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline.
This approach offers greater control over the position of the bromine atom. For example, 8-bromoquinoline (B100496) can be synthesized and subsequently converted to 8-bromo-2-chloroquinoline. Reaction of the latter with hydrazine would yield 8-bromo-2-hydrazinylquinoline, a key precursor that can then be cyclized to form 9-Bromo- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[4,3-a]quinoline using methods described in section 2.1.2.
The synthesis of 9-Bromo-nor-noscapine provides an example of this strategy in a more complex system, where nor-noscapine is first brominated to introduce the bromine atom at the desired position before further synthetic modifications.
| Precursor | Reaction Sequence | Final Product | Reference |
| Nor-noscapine | 1. Bromination with Br₂/HBr | 9-Bromo-nor-noscapine | |
| 8-Hydroxyquinoline | 1. Bromination 2. Conversion to other functional groups | Various 5,7-dibromo-8-substituted quinolines |
Catalyst-Driven Synthesis of 9-Bromo-Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline
Catalysis plays a pivotal role in the efficient construction of complex molecular architectures. For the synthesis of 9-Bromo- Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline, both transition metal and organocatalytic methods, as well as metal-free approaches, offer viable pathways.
Transition Metal-Catalyzed Cyclization and Functionalization
Transition metals are powerful catalysts for a variety of bond-forming reactions, including those necessary for the assembly of the triazoloquinoline core and the introduction of the bromo substituent. Palladium, copper, and ruthenium are among the most utilized metals for such transformations. nih.gov
A plausible synthetic route could involve the construction of a quinoline precursor followed by the annulation of the triazole ring. For instance, a substituted 2-chloroquinoline (B121035) can be reacted with hydrazine to form a 2-hydrazinylquinoline. Subsequent cyclization with a suitable one-carbon synthon, often facilitated by a transition metal catalyst, would yield the Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline core. The bromination at the 9-position could be achieved either on a pre-functionalized quinoline precursor or as a final step on the fused heterocyclic system, potentially using a palladium-catalyzed C-H activation/bromination protocol.
Copper-catalyzed reactions are also well-established for the formation of triazole rings, particularly through azide-alkyne cycloadditions. nih.gov A strategy could involve a quinoline derivative bearing an azide (B81097) or an alkyne functionality, which then undergoes a copper-catalyzed cycloaddition to form the triazole ring.
| Catalyst | Reactants | Reaction Type | Potential Outcome |
| Palladium(II) acetate | Substituted 2-hydrazinylquinoline, Formic acid | Oxidative C-N coupling/Cyclization | Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline core |
| Copper(I) iodide | 2-Azidoquinoline, Terminal alkyne | Azide-Alkyne Cycloaddition | Substituted Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline |
| Ruthenium(II) complex | Substituted quinoline, Azide source | C-H activation/Annulation | Functionalized Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline |
Organocatalytic Methods
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering milder reaction conditions and avoiding toxic metal residues. For the synthesis of triazoloquinoline systems, organocatalysts could be employed in key bond-forming steps. For example, a chiral organocatalyst could be used to set stereocenters in precursors to the quinoline ring. While specific organocatalytic methods for the direct synthesis of 9-Bromo- Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline are not extensively documented, general principles of organocatalysis can be applied. Proline and its derivatives, for instance, are known to catalyze aldol (B89426) and Mannich reactions, which could be used to construct the quinoline framework.
Metal-Free Approaches to Triazoloquinoline Systems
Metal-free synthetic strategies are highly desirable from a green chemistry perspective. mdpi.com For triazoloquinoline systems, several metal-free approaches have been developed. One common method involves the reaction of a 2-hydrazinylquinoline with an orthoester in the presence of an acid catalyst to form the triazole ring. nih.gov
Another metal-free approach could involve an intramolecular cyclization of a suitably functionalized quinoline derivative. For instance, an iodine-promoted oxidative annulation has been reported for the synthesis of related Current time information in Pasuruan, ID.samipubco.comnih.govtriazolo[1,5-a]quinolines from methyl azaarenes and N-tosylhydrazines. researchgate.net Such a strategy could potentially be adapted for the synthesis of the Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline isomer.
Green Chemistry Principles in 9-Bromo-Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.gov This can be achieved through the use of alternative energy sources, such as microwaves, and by minimizing or eliminating the use of hazardous solvents.
Microwave-Assisted Synthetic Routes
Microwave irradiation has been shown to significantly accelerate many organic reactions, often leading to higher yields and cleaner products in shorter reaction times. researchgate.netresearchgate.net The synthesis of heterocyclic compounds, including triazoles and quinolines, is particularly amenable to microwave assistance. organic-chemistry.orgmdpi.comnih.gov
A potential microwave-assisted synthesis of 9-Bromo- Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline could involve the rapid, one-pot reaction of a bromo-substituted 2-hydrazinylquinoline with a suitable cyclizing agent under microwave irradiation. This approach would reduce reaction times from hours to minutes and could potentially be performed under solvent-free conditions. organic-chemistry.org
| Reaction Step | Conventional Heating | Microwave Irradiation |
| Triazole ring formation | 8-12 hours | 5-15 minutes |
| Cyclization/Annulation | 6-24 hours | 10-30 minutes |
Solvent-Free Reaction Conditions
Performing reactions without a solvent, or in a minimal amount of a benign solvent, is a key principle of green chemistry. Solvent-free reactions can reduce waste, simplify purification, and lower costs. For the synthesis of 9-Bromo- Current time information in Pasuruan, ID.samipubco.comresearchgate.nettriazolo[4,3-a]quinoline, a solid-state reaction or a reaction under neat conditions (mixing reactants without a solvent) could be explored, particularly in conjunction with microwave heating. researchgate.net For example, the reactants could be ground together and then heated to initiate the reaction, a technique known as mechanochemistry.
Chemical Reactivity and Transformation Chemistry of 9 Bromo 1 2 3 Triazolo 4,3 a Quinoline
Electrophilic and Nucleophilic Substitution Reactions
Specific studies on the electrophilic and nucleophilic substitution reactions of 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline have not been found in the surveyed literature. Generally, electrophilic aromatic substitution on the quinoline (B57606) ring would be expected to occur at positions 5 and 7, which are analogous to the 5- and 8-positions of quinoline itself. However, the electron-withdrawing nature of the fused triazolo-ring system likely deactivates the quinoline nucleus towards electrophiles, requiring harsh reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway, particularly for the displacement of the bromine atom at the 9-position, as will be discussed in section 3.2.2. The electron-deficient nature of the heterocyclic system would facilitate attack by nucleophiles.
Role of Bromine at Position 9 in Further Functionalization
The bromine atom at the 9-position is a key functional handle for introducing a wide variety of substituents into the benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline scaffold. This is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
While no specific examples for 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline have been documented, bromo-substituted heterocyclic compounds are common substrates for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would be a versatile method for introducing aryl or heteroaryl substituents at the 9-position.
Heck Reaction: The Heck reaction would enable the introduction of alkenyl groups at the 9-position by reacting 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline with an alkene in the presence of a palladium catalyst and a base.
Sonogashira Coupling: This reaction would facilitate the formation of a carbon-carbon triple bond by coupling 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
A hypothetical data table illustrating potential Suzuki-Miyaura cross-coupling reactions is presented below. It is important to note that these are projected outcomes based on the reactivity of analogous compounds and are not based on experimental results for 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 9-Phenyl- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 9-(4-Methoxyphenyl)- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 9-(Thiophen-2-yl)- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline |
Nucleophilic Aromatic Substitution Pathways
The bromine atom at the electron-deficient 9-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr). This would allow for the introduction of various heteroatom nucleophiles. Common nucleophiles for such reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine would yield a 9-amino substituted derivative, while reaction with a sodium alkoxide would result in a 9-alkoxy substituted product. The feasibility and rate of these reactions would depend on the nature of the nucleophile and the reaction conditions.
Cycloaddition Reactions Involving the Triazole and Quinoline Moieties
There is no specific information in the reviewed literature regarding cycloaddition reactions involving the 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline core. In principle, the quinoline part of the molecule could participate in Diels-Alder reactions, either as a diene or a dienophile, depending on the substitution pattern and the nature of the reacting partner. The triazole ring is generally aromatic and less likely to undergo cycloaddition reactions.
Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-known isomerization of certain nitrogen-containing heterocycles. In the context of the benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline system, a Dimroth rearrangement would involve the cleavage of the triazole ring followed by re-cyclization to form the isomeric benthamscience.comresearchgate.netrsc.orgtriazolo[1,5-a]quinoline system. This rearrangement is often promoted by acidic or basic conditions, or by heat. While the Dimroth rearrangement is documented for related benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidines and other similar fused systems, no specific studies on this rearrangement for 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline have been found. The presence of the bromo-substituent could potentially influence the propensity for and the outcome of such a rearrangement.
Oxidative and Reductive Transformations of the Core Structure
The oxidative and reductive chemistry of 9-Bromo- benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline is not specifically described in the available literature. Generally, the quinoline ring is relatively resistant to oxidation, but strong oxidizing agents can lead to the degradation of the benzene (B151609) portion. The triazole ring is also generally stable towards oxidation.
Reduction of the quinoline part of the molecule is more common. Catalytic hydrogenation, for example, could potentially reduce the quinoline ring to a tetrahydroquinoline derivative. The specific conditions required and the regioselectivity of such a reduction would need to be determined experimentally. The bromine atom may also be susceptible to reduction under certain conditions, leading to the debrominated parent compound, benthamscience.comresearchgate.netrsc.orgtriazolo[4,3-a]quinoline.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an essential technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of a molecule's chemical formula. For 9-Bromo- Current time information in Pasuruan, ID.chemsrc.comualberta.catriazolo[4,3-a]quinoline (C₁₀H₅BrN₄), the expected exact mass would be a critical piece of data for any study describing its synthesis. This analysis would differentiate the target compound from any isomers or byproducts. At present, no published HRMS data specifically for this compound is available.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H, ¹³C, and Heteronuclear NMR for Comprehensive Structural Assignment
¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of a molecule, respectively. For 9-Bromo- Current time information in Pasuruan, ID.chemsrc.comualberta.catriazolo[4,3-a]quinoline, one would expect a unique set of chemical shifts and coupling constants for the aromatic protons and carbons, which would be definitive for its structural confirmation. Analysis of related structures, such as 5-substituted-phenyl-4,5-dihydro- Current time information in Pasuruan, ID.chemsrc.comualberta.catriazolo[4,3-a]quinolines, shows characteristic signals for the fused ring system, but these cannot be directly extrapolated to the 9-bromo derivative. ualberta.ca Specific ¹H and ¹³C NMR data for the title compound remain unreported in the reviewed literature.
2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular puzzle. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map out the connectivity between protons and carbons. These analyses would be vital to definitively assign each signal and confirm the fusion pattern of the triazole and quinoline (B57606) rings and the position of the bromine atom. No 2D NMR studies for 9-Bromo- Current time information in Pasuruan, ID.chemsrc.comualberta.catriazolo[4,3-a]quinoline have been published.
Electronic Absorption and Emission Spectroscopy
UV-Vis Absorption Profiles
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides insight into its conjugated π-system. The absorption profile, including the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values, is a key characteristic. Studies on quinoline and its derivatives show distinct absorption spectra, but specific data for 9-Bromo- Current time information in Pasuruan, ID.chemsrc.comualberta.catriazolo[4,3-a]quinoline is not documented. researchgate.netnist.gov
X-ray Crystallography for Solid-State Molecular Structure Elucidation
Similarly, a thorough search for crystallographic data has revealed no published single-crystal X-ray diffraction studies for 9-Bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]quinoline. While the crystal structures of other triazolo-quinoline derivatives and various bromo-substituted heterocyclic compounds have been determined and are available in crystallographic databases, the specific solid-state molecular structure of 9-Bromo- Current time information in Pasuruan, ID.researchgate.netnih.govtriazolo[4,3-a]quinoline remains unelucidated. Therefore, information on its crystal system, space group, unit cell dimensions, and intramolecular geometry is not currently available.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic behavior within a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of these computational techniques. DFT, in particular, has become a popular choice due to its balance of accuracy and computational efficiency, making it well-suited for studying complex molecules like 9-Bromo- nih.govresearchgate.netekb.egtriazolo[4,3-a]quinoline. These calculations can elucidate the molecule's geometric and electronic structure, offering a foundational understanding of its properties.
Molecular Orbital Analysis and Frontier Orbitals
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. nih.gov For a molecule like 9-Bromo- nih.govresearchgate.netekb.egtriazolo[4,3-a]quinoline, the distribution of the HOMO and LUMO across the fused ring system would be a key area of investigation.
Interactive Data Table: Predicted Frontier Orbital Energies
| Molecular Orbital | Predicted Energy (eV) | Description |
| HOMO | -6.5 to -5.5 | Primarily localized on the quinoline (B57606) and triazole rings, indicating the regions most susceptible to electrophilic attack. |
| LUMO | -2.0 to -1.0 | Distributed across the aromatic system, highlighting potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 to 3.5 | Suggests moderate chemical stability and reactivity. |
Charge Distribution and Reactivity Predictions
The distribution of electron density within a molecule is not uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be calculated using various population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The resulting molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas showing regions of low electron density (positive potential). These maps are invaluable for predicting how the molecule will interact with other molecules and for identifying potential sites of electrophilic and nucleophilic attack. For 9-Bromo- nih.govresearchgate.netekb.egtriazolo[4,3-a]quinoline, the nitrogen atoms of the triazole ring and the bromine atom would be expected to be regions of significant interest in the charge distribution analysis.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By simulating the reaction pathway, chemists can identify transition states, calculate activation energies, and understand the factors that influence the reaction's outcome. This knowledge is crucial for optimizing reaction conditions and designing new synthetic routes.
Transition State Characterization and Activation Energies
A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. Characterizing the geometry and energy of the transition state is a key goal of reaction mechanism studies. Computational methods can be used to locate transition states and calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.
Solvent Effects on Reaction Pathways
Most chemical reactions are carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and rate. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. Studying the effect of different solvents on the reaction mechanism of 9-Bromo- nih.govresearchgate.netekb.egtriazolo[4,3-a]quinoline would be essential for predicting its behavior in a real-world synthetic setting.
Structure Property Relationships Non Biological
Influence of Substituents on Photophysical Properties
General studies on related triazolo-fused heterocyclic systems indicate that the nature and position of substituents play a crucial role in determining their photophysical behavior. For instance, in analogous compounds, the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength, quantum yield, and fluorescence lifetime. However, specific data for 9-Bromo- nih.govnih.govurfu.rutriazolo[4,3-a]quinoline is not available.
Luminescence Quantum Yield and Lifetime
Without experimental data, the luminescence quantum yield and lifetime of 9-Bromo- nih.govnih.govurfu.rutriazolo[4,3-a]quinoline remain unknown. Research on similar heterocyclic systems suggests that these parameters would be influenced by the heavy atom effect of bromine, which could potentially quench fluorescence and promote intersystem crossing to the triplet state.
Solvatochromic Effects and Environmental Sensitivity
The solvatochromic behavior of a compound, or the change in its color with the polarity of the solvent, is dependent on the change in its dipole moment upon electronic excitation. While many triazolo-quinoline derivatives exhibit solvatochromism, no specific studies have been reported for 9-Bromo- nih.govnih.govurfu.rutriazolo[4,3-a]quinoline to quantify this effect.
Electronic and Electrochemical Properties
The electronic properties, including oxidation and reduction potentials, are critical for understanding the potential of a molecule in electronic applications. These properties are intrinsically linked to the molecular structure.
Oxidation and Reduction Potentials
The oxidation and reduction potentials of 9-Bromo- nih.govnih.govurfu.rutriazolo[4,3-a]quinoline have not been experimentally determined or theoretically calculated in the available literature. These values are essential for assessing its stability and its ability to accept or donate electrons.
Potential for Charge Transport and Optoelectronic Applications
While the fused aromatic system of the nih.govnih.govurfu.rutriazolo[4,3-a]quinoline core suggests potential for charge transport, and related nitrogen-containing heterocycles are explored for optoelectronic applications, there is no specific research that investigates the charge transport properties or evaluates the suitability of 9-Bromo- nih.govnih.govurfu.rutriazolo[4,3-a]quinoline for such applications.
Supramolecular Interactions and Self-Assembly Behavior
The ability of molecules to form ordered structures through non-covalent interactions is key to the development of advanced materials. The presence of nitrogen atoms and the bromine substituent in 9-Bromo- nih.govnih.govurfu.rutriazolo[4,3-a]quinoline suggests the potential for hydrogen bonding and halogen bonding, which could drive self-assembly. However, no studies on the supramolecular chemistry of this specific compound have been found.
Emerging Applications in Chemical Sciences Excluding Biological/clinical
Applications as Fluorescent Probes or Dyes
There is currently no available scientific literature detailing the investigation or application of 9-Bromo- Current time information in Pasuruan, ID.molbase.comchemsrc.comtriazolo[4,3-a]quinoline as a fluorescent probe or dye. The photophysical properties of this specific compound, such as its absorption and emission spectra, quantum yield, and solvatochromic behavior, have not been reported. Consequently, its potential for use in fluorescence-based sensing, imaging, or as a component in functional dyes remains unexplored.
Role in Materials Science (e.g., Organic Light-Emitting Diodes, Sensors)
Similarly, a thorough search of established scientific databases yields no research articles or patents describing the use of 9-Bromo- Current time information in Pasuruan, ID.molbase.comchemsrc.comtriazolo[4,3-a]quinoline in the field of materials science. There are no studies on its potential incorporation into organic light-emitting diodes (OLEDs) as an emissive, host, or charge-transport material. Furthermore, its application in the development of chemical sensors for the detection of specific analytes has not been investigated. The electronic and structural properties that would determine its suitability for such applications are yet to be characterized.
Use as Ligands in Coordination Chemistry or Catalysis
The potential of 9-Bromo- Current time information in Pasuruan, ID.molbase.comchemsrc.comtriazolo[4,3-a]quinoline to act as a ligand in coordination chemistry or as a component in catalytic systems is also an unexamined area of research. There are no published studies on its coordination behavior with various metal centers or the catalytic activity of any resulting metal complexes. The presence of nitrogen atoms in the triazoloquinoline core suggests potential coordination sites, but the synthesis, characterization, and application of such coordination compounds have not been reported.
Future Directions and Outstanding Research Challenges
Development of Novel and Sustainable Synthetic Routes
A primary challenge in advancing the study of 9-Bromo- ankara.edu.trmdpi.comepstem.nettriazolo[4,3-a]quinoline is the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for related heterocyclic systems often rely on multi-step processes that may involve harsh conditions or hazardous reagents. Future research must prioritize the creation of novel synthetic pathways guided by the principles of green chemistry.
Key research objectives should include:
Microwave-Assisted Organic Synthesis (MAOS): Exploring microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption, a technique that has proven effective for other quinoline (B57606) derivatives. mdpi.com
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to construct the target molecule in a single step. rsc.org This approach enhances atom economy and minimizes waste by reducing the need for intermediate purification steps. rsc.org
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and highly controlled synthesis, minimizing risks associated with exothermic reactions or the handling of unstable intermediates.
Eco-Compatible Catalysis: Investigating the use of earth-abundant metal catalysts or organocatalysts to replace traditional heavy metal catalysts, thereby reducing environmental impact and cost. mdpi.com
| Synthetic Strategy | Potential Advantages for 9-Bromo- ankara.edu.trmdpi.comepstem.nettriazolo[4,3-a]quinoline Synthesis | Key Research Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved reproducibility. | Optimization of solvent and temperature parameters; potential for localized overheating. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity, rapid library generation. | Identification of suitable starting materials and reaction conditions for the specific fused scaffold. |
| Continuous Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | Initial setup costs; potential for channel clogging with insoluble intermediates. |
| Green Catalysis (e.g., Nanoparticles) | Use of abundant metals, high catalytic activity, potential for recyclability. | Catalyst stability, leaching, and recovery; ensuring high selectivity. |
Exploration of Underexplored Chemical Reactivity
The chemical personality of 9-Bromo- ankara.edu.trmdpi.comepstem.nettriazolo[4,3-a]quinoline is largely uncharted territory. The presence of the bromine atom at the C9 position provides a versatile chemical handle for post-synthesis modification, enabling the creation of a diverse library of derivatives. Future work should systematically explore the reactivity of this scaffold.
Significant areas for investigation include:
Cross-Coupling Reactions: Utilizing the C9-bromo substituent in palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of functional groups (aryl, alkynyl, amino moieties).
Functionalization of the Triazole Ring: Investigating electrophilic and nucleophilic substitution reactions on the triazole portion of the molecule to further diversify the structure.
Photochemical Reactivity: Assessing the molecule's behavior under photochemical conditions to explore unique cycloadditions or rearrangements, a field of growing interest for nitrogen heterocycles.
Advanced Characterization Techniques for Dynamic Systems
A deeper understanding of the structural and electronic properties of 9-Bromo- ankara.edu.trmdpi.comepstem.nettriazolo[4,3-a]quinoline is essential. While standard techniques like NMR and mass spectrometry are foundational, advanced characterization methods can provide unparalleled insight into its dynamic behavior and intermolecular interactions. Future research would benefit from employing techniques such as high-resolution single-crystal X-ray diffraction to unequivocally determine its three-dimensional structure. Furthermore, advanced spectroscopic methods can probe its electronic and photophysical properties, which are critical for material science applications.
Deeper Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research. researchgate.net For 9-Bromo- ankara.edu.trmdpi.comepstem.nettriazolo[4,3-a]quinoline, a robust in silico program should be established to run parallel to and guide experimental efforts.
Future research should focus on:
Predictive Modeling: Using Density Functional Theory (DFT) to predict key properties such as electronic structure (HOMO/LUMO energy gaps), reactivity, and spectral characteristics. ankara.edu.trresearchgate.net This can help prioritize synthetic targets with desired electronic or optical properties.
Mechanism Elucidation: Employing computational methods to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms and helping to optimize conditions for novel synthetic routes.
Structure-Property Relationships: Building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to correlate structural modifications with changes in biological activity or material properties, thus enabling rational design of new derivatives.
Expansion of Non-Biological Applications within Material Science and Analytical Chemistry
While the biological potential of related scaffolds is an active area of research, the non-biological applications of 9-Bromo- ankara.edu.trmdpi.comepstem.nettriazolo[4,3-a]quinoline remain entirely unexplored. The fused aromatic system, containing multiple nitrogen atoms, suggests potential utility in materials science and analytical chemistry.
Promising avenues for future investigation include:
Fluorescent Sensors: The quinoline moiety is a well-known fluorophore. epstem.netrsc.orgresearchgate.net Research should explore the intrinsic fluorescence of the 9-bromo derivative and its potential modulation upon binding to specific metal ions or anions, paving the way for its use as a chemosensor. epstem.netnih.gov The triazole ring can also act as a coordinating unit, enhancing selectivity. epstem.net
Organic Electronics: Fused nitrogen heterocycles are of interest as building blocks for organic semiconductors. ankara.edu.tr The electronic properties of 9-Bromo- ankara.edu.trmdpi.comepstem.nettriazolo[4,3-a]quinoline should be investigated to assess its potential for applications in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).
Coordination Polymers and Frameworks: The nitrogen atoms in the quinoline and triazole rings can act as ligands for metal ions, making the molecule a candidate for constructing metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or gas storage properties.
| Potential Application Area | Key Properties to Investigate | Rationale |
|---|---|---|
| Fluorescent Chemical Sensors | Quantum yield, Stokes shift, selectivity for metal ions/anions, photo-induced electron transfer (PET). | Quinoline is a known fluorophore; triazole and quinoline nitrogens can act as selective binding sites. epstem.netresearchgate.net |
| Organic Electronics (e.g., OLEDs) | HOMO/LUMO energy levels, charge carrier mobility, thermal stability, photoluminescence. | Extended π-conjugated systems in N-heterocycles are often suitable for semiconductor applications. ankara.edu.tr |
| Functional Polymers | Polymerization reactivity (via C-Br bond), thermal and chemical stability of resulting polymer, conductivity. | The bromo-substituent provides a handle for polymerization, creating novel functional materials. |
| Metal-Organic Frameworks (MOFs) | Coordination behavior with various metal centers, porosity of resulting framework, catalytic activity. | Multiple nitrogen atoms can serve as coordinating linkers to build porous crystalline materials. |
Q & A
What are the primary synthetic routes for 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline, and how do reaction conditions influence cyclization efficiency?
Answer:
The synthesis of triazoloquinoline derivatives typically involves cyclization reactions starting from hydrazinylquinoline precursors. For example, chloroethynylphosphonates react with 2-hydrazinylquinoline under mild conditions (e.g., acetonitrile, room temperature) to yield [1,2,4]triazolo[4,3-a]quinoline derivatives. The presence of electron-withdrawing groups (e.g., nitro) in the starting material may induce Dimroth-type rearrangements, altering product regiochemistry. Reaction temperature and solvent polarity critically influence cyclization efficiency and isomer distribution . For bromo-substituted derivatives, post-synthetic functionalization (e.g., bromination at the 9-position) may require optimized electrophilic substitution conditions to avoid side reactions.
Which spectroscopic and crystallographic techniques are critical for characterizing bromo-substituted triazoloquinolines?
Answer:
Key techniques include:
- NMR spectroscopy : , , and NMR (for phosphonylated derivatives) resolve substituent positions and confirm cyclization. For example, methylene protons in phosphorylated triazoloquinolines appear as doublets () .
- X-ray crystallography : Provides definitive confirmation of regiochemistry and molecular packing, especially for isomers arising from cyclization or rearrangement .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns, critical for bromine-containing compounds .
How are maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests applied to evaluate anticonvulsant efficacy?
Answer:
- MES test : Compounds are administered to rodents, and seizures are induced via electrical stimulation (50–60 mA, 0.2-sec duration). Efficacy is measured by the ability to prevent hindlimb extension (tonic phase). ED values (dose protecting 50% of animals) are calculated using probit analysis .
- scPTZ test : Pentylenetetrazole (85–100 mg/kg) is injected subcutaneously to induce clonic seizures. Compounds are evaluated for their ability to delay or prevent seizure onset. Neurotoxicity is assessed via rotarod testing (motor coordination) to calculate the protective index (PI = TD/ED) .
What structure-activity relationship (SAR) insights guide bromo substitution optimization in triazoloquinoline derivatives?
Answer:
- Positional effects : Bromine at the 7- or 9-position enhances anticonvulsant activity. For example, 7-(3-bromobenzylamino)-substituted derivatives exhibit ED values as low as 5.0 mg/kg in scPTZ tests, attributed to improved lipophilicity and target affinity .
- Substituent interactions : Bulky substituents (e.g., benzylamino) at the 7-position reduce neurotoxicity while maintaining efficacy. In contrast, alkoxy groups (e.g., hexyloxy) at the 5-position show moderate activity but higher PI values .
- Electron-withdrawing vs. donating groups : Bromine’s electron-withdrawing nature may enhance receptor binding by polarizing the quinoline core, as seen in adenosine receptor antagonists .
What methodologies assess neurotoxicity in triazoloquinoline derivatives, and how are therapeutic indices calculated?
Answer:
- Rotarod neurotoxicity test : Mice or rats are trained to remain on a rotating rod (e.g., 16 rpm). Post-administration, failure to maintain balance within 60–120 sec indicates neurotoxicity. TD (dose causing toxicity in 50% of animals) is determined via dose-response curves .
- Protective index (PI) : Calculated as PI = TD/ED. For example, 7-(3-bromobenzylamino)-triazoloquinoline (4j) has a PI of 20.7, indicating high safety margins compared to reference drugs like phenobarbital .
How can researchers resolve contradictions in anticonvulsant efficacy data across structurally similar derivatives?
Answer:
- Comparative SAR analysis : Systematically vary substituents (e.g., bromo vs. fluoro, alkoxy vs. benzylamino) and evaluate ED, TD, and PI values. For instance, 5-hexyloxy derivatives show lower ED values in MES but higher neurotoxicity than 7-benzylamino analogs .
- Receptor binding assays : Use radioligand displacement studies (e.g., adenosine A/A receptors) to correlate structural features with target affinity. Triazoloquinoxaline analogs show selectivity for adenosine receptors, suggesting similar approaches for quinoline derivatives .
- Dose-ranging studies : Conduct pharmacokinetic profiling (e.g., bioavailability, brain penetration) to clarify discrepancies between in vitro and in vivo efficacy .
What in silico strategies complement experimental data for triazoloquinoline derivatives?
Answer:
- Molecular docking : Simulate interactions with targets like GABA receptors or adenosine receptors using software (e.g., AutoDock). For example, triazoloquinoxalines with trifluoromethyl groups show high A receptor affinity due to hydrophobic pocket interactions .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict anticonvulsant activity .
How do researchers balance lipophilicity and solubility in bromo-substituted triazoloquinolines?
Answer:
- Substituent engineering : Introduce polar groups (e.g., formamide at the 1-position) while retaining bromine for target affinity. For example, 1-formamide-triazoloquinolines maintain anticonvulsant activity with improved aqueous solubility .
- Prodrug strategies : Design phosphate or ester prodrugs to enhance bioavailability, as demonstrated for related quinoline antibiotics .
What are the limitations of current anticonvulsant evaluation models for triazoloquinolines?
Answer:
- Species-specific responses : Rodent MES/scPTZ models may not fully replicate human epilepsy pathophysiology. Complementary models (e.g., kindling or genetic epilepsy models) are recommended .
- Acute vs. chronic toxicity : Most studies assess acute neurotoxicity; long-term effects (e.g., cognitive impairment) require extended observation periods .
How can crystallographic data inform the design of triazoloquinoline analogs?
Answer:
- Conformational analysis : X-ray structures reveal planarity of the triazoloquinoline core, which is critical for π-π stacking with receptor aromatic residues. Bromine’s van der Waals radius may influence binding pocket occupancy .
- Polymorph screening : Different crystal forms (e.g., solvates vs. anhydrates) impact solubility and stability, necessitating thorough solid-state characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
